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Compound of Interest

Compound Name: Acetyl-Octreotide

Cat. No.: B12381918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive structural analysis of Acetyl-Octreotide, a

modified synthetic analog of the natural hormone somatostatin. While extensive research has

been conducted on its parent compound, Octreotide, and its acetate salt, this paper will focus

on the structural nuances introduced by the N-terminal acetylation. By synthesizing data from

various analytical techniques, we aim to provide a detailed understanding of its molecular

conformation, physicochemical properties, and the signaling pathways it modulates.

Molecular Profile of Acetyl-Octreotide
Acetyl-Octreotide is a cyclic octapeptide with the addition of an acetyl group at the N-terminus

of the D-Phe residue. This modification can influence the molecule's stability, lipophilicity, and

interaction with its biological targets. The fundamental structure is based on the

pharmacologically active core of somatostatin.

Table 1: Key Molecular Identifiers for Octreotide
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Property Value

Molecular Formula (Octreotide) C49H66N10O10S2

Molecular Weight (Octreotide) 1019.24 g/mol (free base)

Amino Acid Sequence D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol

Key Structural Feature
Intramolecular disulfide bridge between Cys2

and Cys7

Note: Data for Acetyl-Octreotide is extrapolated from Octreotide data, as specific public

database entries for Acetyl-Octreotide are limited.

Experimental Methodologies for Structural
Elucidation
The structural characterization of Acetyl-Octreotide relies on a suite of advanced analytical

techniques. The following sections detail the experimental protocols for the key methods

employed.

Synthesis and Purification
The synthesis of Acetyl-Octreotide is typically achieved through solid-phase peptide synthesis

(SPPS).

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Acetyl-Octreotide:

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid

support.

Amino Acid Coupling: The C-terminal amino acid, Threoninol, is attached to the resin.

Subsequent amino acids are added sequentially. Each coupling step involves the

deprotection of the N-terminal Fmoc group and the activation of the incoming amino acid's

carboxyl group.

Acetylation: Following the coupling of the final amino acid (D-Phe), the N-terminus is

acetylated using acetic anhydride.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain

protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic

acid).

Cyclization (Disulfide Bond Formation): The linear peptide is subjected to oxidation to form

the disulfide bridge between the two cysteine residues. This can be achieved through air

oxidation or other oxidizing agents.

Purification: The crude peptide is purified using reversed-phase high-performance liquid

chromatography (RP-HPLC).

Workflow for Acetyl-Octreotide Synthesis and Purification:
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Caption: Workflow for the synthesis and purification of Acetyl-Octreotide.
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Mass Spectrometry
Mass spectrometry (MS) is crucial for confirming the molecular weight of Acetyl-Octreotide
and for sequencing the peptide.

Protocol for Mass Spectrometric Analysis:

Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent,

often a mixture of water and acetonitrile with a small amount of formic acid.

Ionization: Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the

peptide with minimal fragmentation.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined. For Acetyl-
Octreotide, the expected monoisotopic mass will be higher than that of Octreotide due to

the addition of the acetyl group (CH3CO-).

Tandem MS (MS/MS): To confirm the sequence, the parent ion of Acetyl-Octreotide is

selected and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to deduce

the amino acid sequence. The presence of the acetyl group on the N-terminal D-Phe can be

confirmed by a corresponding mass shift in the b1-ion.

Table 2: Expected Mass Spectrometry Data for Acetyl-Octreotide

Parameter Octreotide Acetyl-Octreotide

Monoisotopic Mass (Da) ~1018.4 ~1060.4

Mass of Acetyl Group (Da) N/A +42.0

Note: Exact masses may vary slightly based on isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of

Acetyl-Octreotide in solution.

Protocol for NMR Spectroscopy:
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Sample Preparation: A concentrated solution of the peptide is prepared in a deuterated

solvent (e.g., D2O or DMSO-d6).

1D NMR: A proton (1H) NMR spectrum is acquired to observe the chemical shifts of all

protons in the molecule.

2D NMR: A suite of 2D NMR experiments is performed to assign the proton and carbon

signals to specific residues and to identify through-space and through-bond correlations. Key

experiments include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same

amino acid residue.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a

spin system (an entire amino acid residue).

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximities

between protons, which is critical for determining the 3D fold of the peptide.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons or nitrogens.

Structure Calculation: The distance restraints obtained from NOESY data, along with

dihedral angle restraints from coupling constants, are used as input for molecular dynamics

simulations to calculate a family of 3D structures consistent with the NMR data. The N-

terminal acetylation will likely induce changes in the chemical shifts of the D-Phe residue,

which can be monitored by NMR.

X-ray Crystallography
X-ray crystallography can provide a high-resolution, solid-state structure of Acetyl-Octreotide.

Protocol for X-ray Crystallography:

Crystallization: The purified peptide is crystallized by screening a wide range of conditions

(e.g., pH, temperature, precipitating agents).
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Data Collection: A suitable crystal is exposed to a beam of X-rays, and the resulting

diffraction pattern is recorded.

Structure Solution and Refinement: The diffraction data is processed to determine the

electron density map of the molecule. An atomic model is built into the electron density and

refined to obtain the final crystal structure.

Structural Insights and Conformation
The conformation of Octreotide is characterized by a β-turn around the D-Trp-Lys sequence,

which is crucial for its biological activity. The rest of the molecule forms a flexible loop

constrained by the disulfide bridge. The N-terminal acetylation in Acetyl-Octreotide is not

expected to dramatically alter the core β-turn structure. However, it will cap the N-terminal

amine, potentially influencing hydrogen bonding networks and overall molecular flexibility.

Studies on acylated Octreotide have shown that modifications can occur at the N-terminus and

the primary amine of lysine.

Signaling Pathway of Acetyl-Octreotide
Acetyl-Octreotide, like Octreotide, is expected to exert its biological effects by binding to

somatostatin receptors (SSTRs), with a high affinity for SSTR2.
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Caption: Simplified signaling pathway of Acetyl-Octreotide via SSTR2.

Upon binding, Acetyl-Octreotide activates the associated inhibitory G-protein (Gi/o). This

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP

(cAMP) levels. This reduction in cAMP is a key mechanism for the inhibition of hormone
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secretion. Additionally, SSTR2 activation can modulate other signaling pathways, including the

phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways,

which are involved in regulating cell proliferation and apoptosis.

Conclusion
The structural analysis of Acetyl-Octreotide, while building upon the extensive knowledge of

its parent compound, reveals subtle yet significant differences introduced by N-terminal

acetylation. The methodologies outlined in this guide provide a robust framework for the

detailed characterization of this important therapeutic peptide. A thorough understanding of its

structure-activity relationship is paramount for the design of next-generation somatostatin

analogs with enhanced efficacy and specificity. Further research focusing directly on the

biophysical and structural properties of Acetyl-Octreotide is warranted to fully elucidate the

impact of this modification.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of Acetyl-
Octreotide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381918#structural-analysis-of-acetyl-octreotide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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